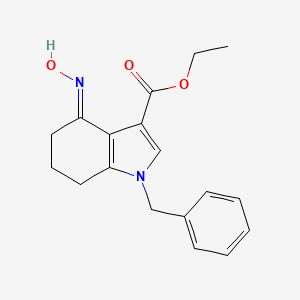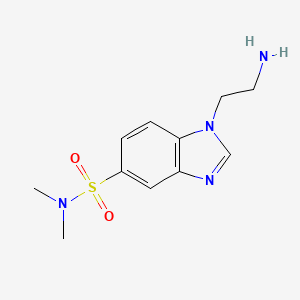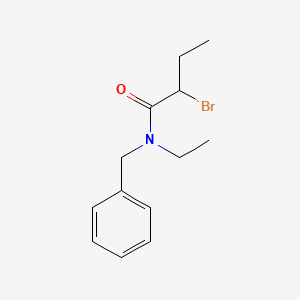![molecular formula C9H15NOS B1392679 1-Thia-4-azaspiro[4.6]undecan-3-one CAS No. 1221791-73-6](/img/structure/B1392679.png)
1-Thia-4-azaspiro[4.6]undecan-3-one
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 1-Thia-4-azaspiro[4.6]undecan-3-one is C9H15NOS . Its molecular weight is 185.29 . The InChI Code is 1S/C9H15NOS/c11-8-7-12-9 (10-8)5-3-1-2-4-6-9/h1-7H2, (H,10,11) .Physical And Chemical Properties Analysis
1-Thia-4-azaspiro[4.6]undecan-3-one is a solid substance . Its melting point is between 151 - 153 degrees Celsius .Applications De Recherche Scientifique
Anticancer Activity
- Scientific Field: Medicinal Chemistry
- Summary of Application: The compound has been synthesized and studied for its anticancer activity. It has been found that the thiazolidine ring system is mainly integrated in important compounds with interesting applications in medicinal and pharmaceutical chemistry .
- Methods of Application: The compound was synthesized and its anticancer activity was studied against the cell culture of HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma) and HCT116 (human colorectal carcinoma) cell lines .
- Results or Outcomes: A number of compounds showed moderate to high inhibition activities .
Dual EGFR/BRAFV600E Inhibitors
- Scientific Field: Pharmaceutical Chemistry
- Summary of Application: The compound has been synthesized and studied for its apoptotic antiproliferative properties as dual EGFR/BRAFV600E inhibitors .
- Methods of Application: The compound was synthesized via interactions between 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one and thioglycolic acid catalyzed by thioglycolic acid .
- Results or Outcomes: The most effective antiproliferative compounds inhibited EGFR with IC50 values of 84 and 78 nM, respectively. Additionally, they were the most effective inhibitors of BRAFV600E (IC50 = 108 and 96 nM, respectively) and cancer cell proliferation (GI50 = 35 and 32 nM against four cancer cell lines, respectively). The apoptosis assay results revealed that these compounds had dual EGFR/BRAFV600E inhibitory properties and showed promising antiproliferative and apoptotic activity .
Anti-Coronavirus Activity
- Scientific Field: Virology
- Summary of Application: A series of 1-thia-4-azaspiro[4.5]decan-3-ones bearing an amide group at C-4 and various substitutions at C-2 and C-8 were synthesized and evaluated against human coronavirus and influenza virus .
- Methods of Application: The compounds were synthesized and their anti-coronavirus activity was evaluated .
- Results or Outcomes: Compounds were found to inhibit human coronavirus 229E replication. The most active compound was N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, with an EC50 value of 5.5 µM, comparable to the known coronavirus inhibitor .
Anti-Ulcer Activity
- Scientific Field: Pharmaceutical Chemistry
- Summary of Application: A new series of 1-thia-4,8-diazaspiro[4.5]decan-3-ones were synthesized and evaluated for their anti-ulcer activity .
- Methods of Application: The compounds were synthesized and their anti-ulcer activity was evaluated .
- Results or Outcomes: The results of this study are not provided in the available sources .
Antiviral Activity
- Scientific Field: Virology
- Summary of Application: A series of 1-thia-4-azaspiro[4.5]decan-3-ones bearing an amide group at C-4 and various substitutions at C-2 and C-8 were synthesized and evaluated against human coronavirus and influenza virus .
- Methods of Application: The compounds were synthesized and their antiviral activity was evaluated .
- Results or Outcomes: Compounds were found to inhibit human coronavirus 229E replication. The most active compound was N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, with an EC50 value of 5.5 µM, comparable to the known coronavirus inhibitor .
Anti-Inflammatory Activity
- Scientific Field: Pharmaceutical Chemistry
- Summary of Application: A new series of 1-thia-4,8-diazaspiro[4.5]decan-3-ones were synthesized and evaluated for their anti-inflammatory activity .
- Methods of Application: The compounds were synthesized and their anti-inflammatory activity was evaluated .
- Results or Outcomes: The results of this study are not provided in the available sources .
Safety And Hazards
The safety information available indicates that 1-Thia-4-azaspiro[4.6]undecan-3-one has some hazards associated with it. The hazard statements include H302, H312, and H332 , which correspond to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-thia-4-azaspiro[4.6]undecan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c11-8-7-12-9(10-8)5-3-1-2-4-6-9/h1-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZBSJBKYDCRAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)NC(=O)CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801292347 | |
| Record name | 1-Thia-4-azaspiro[4.6]undecan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801292347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Thia-4-azaspiro[4.6]undecan-3-one | |
CAS RN |
1221791-73-6 | |
| Record name | 1-Thia-4-azaspiro[4.6]undecan-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Thia-4-azaspiro[4.6]undecan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801292347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



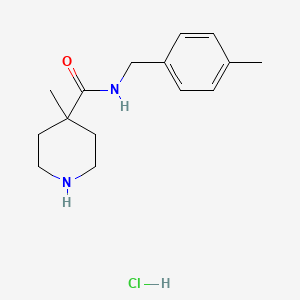
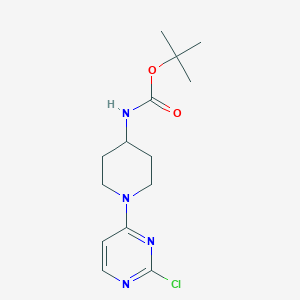
![4-Hydroxy-2'-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)sulfonyl]-4'-sulfobiphenyl-3-carboxylic acid](/img/structure/B1392601.png)
![Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate](/img/structure/B1392602.png)
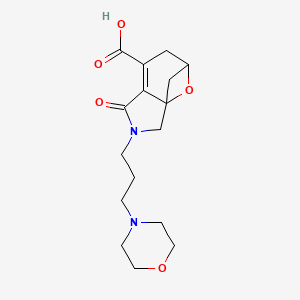
![{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine](/img/structure/B1392604.png)
![N-[2-Nitro-4-(pyrrolidin-1-ylcarbonyl)phenyl]-beta-alanine](/img/structure/B1392606.png)
![{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine](/img/structure/B1392607.png)
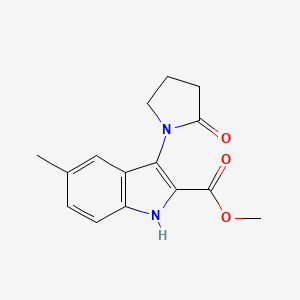

![N,N-Diethyl-N'-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine](/img/structure/B1392613.png)
